

# Physical and chemical properties of Antibacterial Agent 219.

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## Compound of Interest

Compound Name: Antibacterial agent 219

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## Trovafloxacin (CP-99,219): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Trovafloxacin, also known by its investigational code CP-99,219, is a broad-spectrum fluoroquinolone antibiotic.<sup>[1][2]</sup> It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic microorganisms.<sup>[1]</sup> Developed by Pfizer, it was marketed under the brand name Trovan.<sup>[3]</sup> Trovafloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.<sup>[4][5]</sup> Despite its efficacy, trovafloxacin's use was significantly restricted due to concerns about hepatotoxicity.<sup>[3][6]</sup> This guide provides an in-depth overview of the physical and chemical properties, mechanism of action, and key experimental protocols for trovafloxacin.

## Physical and Chemical Properties

Trovafloxacin is a fluoronaphthyridone derivative with the following properties:

Property	Value	Reference
Molecular Formula	$C_{20}H_{15}F_3N_4O_3$	<a href="#">[5]</a>
Molecular Weight	420.36 g/mol	
Melting Point	>195°C (decomposes)	<a href="#">[7]</a>
Boiling Point	630.5 ± 55.0 °C (Predicted)	<a href="#">[7]</a>
pKa (Carboxylic Acid)	5.87	<a href="#">[8]</a>
pKa (Amino Group)	8.09	<a href="#">[8]</a>
Solubility	DMSO: >10 mg/mL; Soluble in water (as mesylate salt) to 50 mM	<a href="#">[5]</a> <a href="#">[9]</a>
Appearance	White to off-white powder	<a href="#">[9]</a>

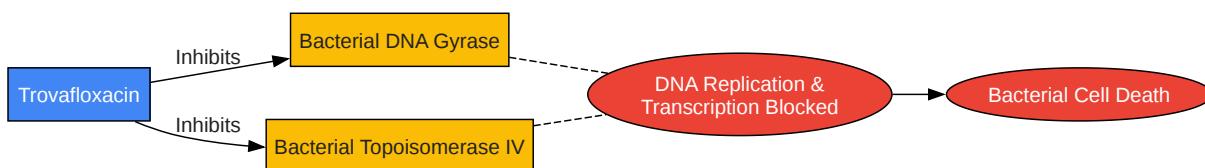
## Antibacterial Spectrum and Activity

Trovafloxacin demonstrates broad-spectrum activity. The minimum inhibitory concentrations (MICs) for various bacterial species are summarized below.

Organism	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Reference
Streptococcus pneumoniae	0.064	0.125	[10][11]
Staphylococcus aureus (Methicillin-susceptible)	0.032	-	[11]
Staphylococcus aureus (Methicillin-resistant)	1.0	-	[11]
Haemophilus influenzae	-	≤0.03	[3]
Moraxella catarrhalis	0.015	0.03	[3]
Bacteroides fragilis group	0.5	1	[12]
Enterococcus faecalis	0.25	-	[11]
Enterococcus faecium	16.0	-	[11]

## Mechanism of Action

The bactericidal action of trovafloxacin is a result of its ability to inhibit two key bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for the supercoiling, replication, and segregation of bacterial DNA. By forming a stable complex with these enzymes and DNA, trovafloxacin effectively blocks DNA synthesis, leading to bacterial cell death.[5]



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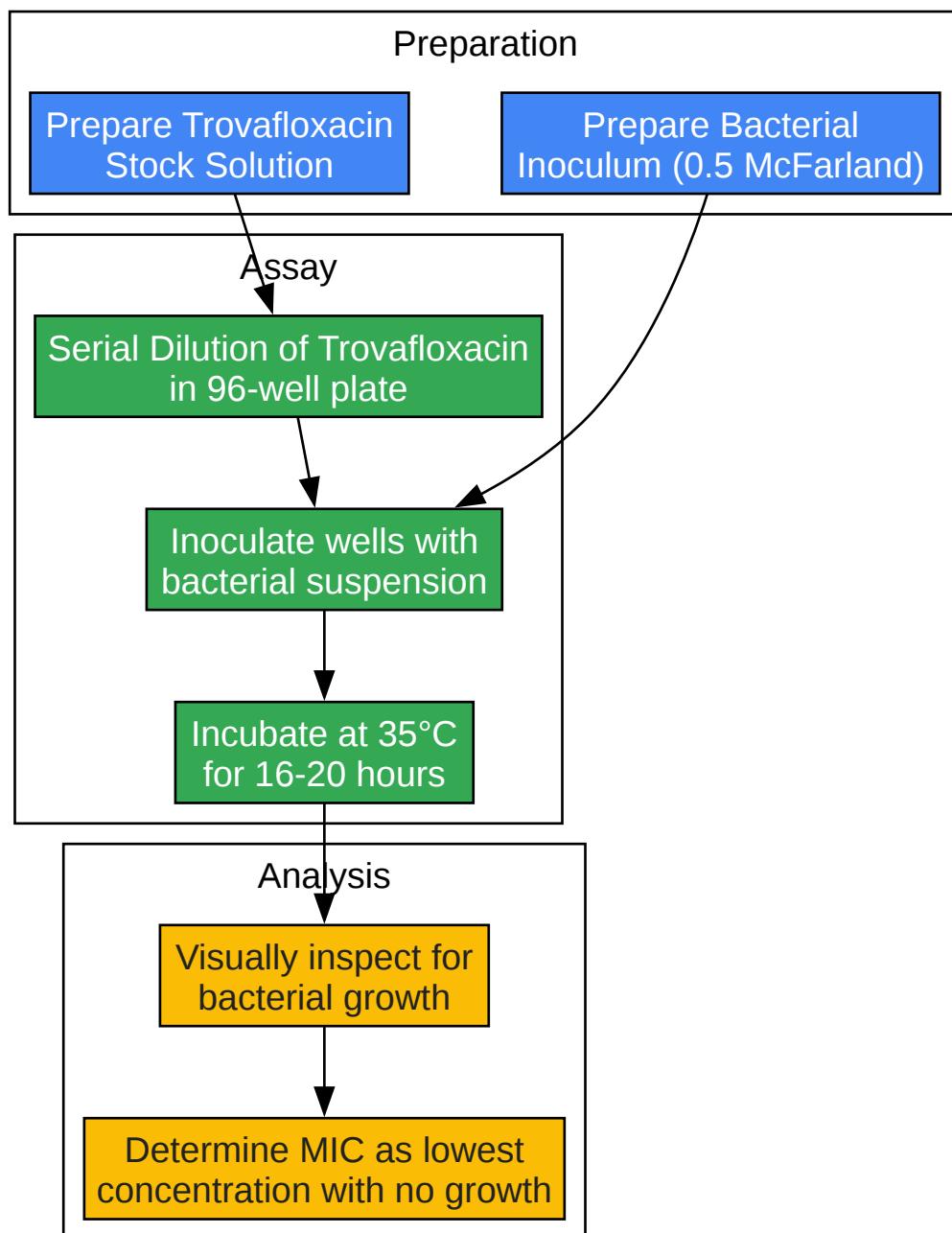
Fig. 1: Mechanism of action of Trovafloxacin.

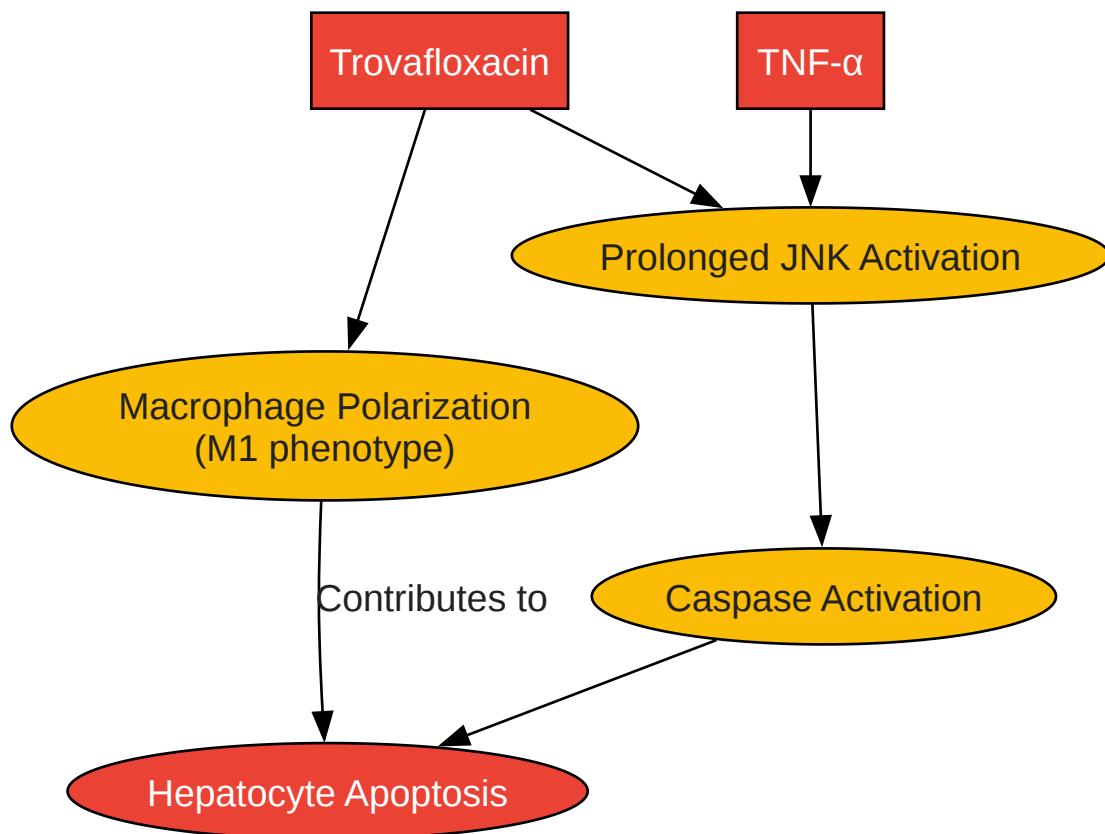
## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (adapted from NCCLS/CLSI standards):[13][14]

- Preparation of Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.
- Preparation of Inoculum: Suspend bacterial colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.
- Microtiter Plate Preparation: Perform serial twofold dilutions of the trovafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
- Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.
- Result Interpretation: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth.





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